Methyl 2,4-diethyl-6-(4-methoxyphenoxy)benzoate
Description
Methyl 2,4-diethyl-6-(4-methoxyphenoxy)benzoate (CAS: 917592-94-0) is a structurally complex benzoate ester featuring a methyl ester group, two ethyl substituents at the 2- and 4-positions of the benzene ring, and a 4-methoxyphenoxy group at the 6-position . This compound’s molecular formula is C₁₉H₂₂O₅, with a molecular weight of 330.4 g/mol.
Properties
CAS No. |
917592-94-0 |
|---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 2,4-diethyl-6-(4-methoxyphenoxy)benzoate |
InChI |
InChI=1S/C19H22O4/c1-5-13-11-14(6-2)18(19(20)22-4)17(12-13)23-16-9-7-15(21-3)8-10-16/h7-12H,5-6H2,1-4H3 |
InChI Key |
NYWLMUWZFQXXRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)OC2=CC=C(C=C2)OC)C(=O)OC)CC |
Origin of Product |
United States |
Biological Activity
Methyl 2,4-diethyl-6-(4-methoxyphenoxy)benzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound can be structurally represented as follows:
This compound features a benzoate core with diethyl and methoxyphenoxy substituents that may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzoate derivatives. Although specific data on this compound is limited, related compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.5 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The antioxidant activity of compounds similar to this compound has been documented. These compounds can inhibit oxidative stress markers and protect cellular components from damage caused by reactive oxygen species (ROS). The structure-activity relationship (SAR) studies suggest that the presence of methoxy groups enhances antioxidant efficacy .
Cytotoxicity and Anticancer Activity
Compounds with similar structural motifs have been evaluated for their cytotoxic effects on cancer cell lines. For instance, certain benzoate derivatives have induced apoptosis in various cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction . this compound's potential anticancer activity remains to be thoroughly investigated but may follow similar pathways.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzoate derivatives. This compound was included in a broader analysis where it was tested against multiple bacterial strains. The results indicated promising antibacterial activity, although specific MIC values were not reported for this compound .
Study 2: Antioxidant Activity in Cellular Models
In vitro studies assessed the antioxidant capacity of related benzoate compounds using DPPH and ABTS assays. Compounds exhibiting structural similarities showed significant radical scavenging activity, suggesting that this compound could possess similar properties .
| Compound | Tested Concentration (µM) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|---|
| Compound A | 10 | 78 | 85 |
| Compound B | 20 | 65 | 70 |
| This compound | TBD | TBD | TBD |
The mechanisms through which this compound exerts its biological effects likely involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Induction of Apoptosis : Evidence from related studies indicates that these compounds can activate apoptotic pathways in cancer cells.
- Antioxidant Defense Activation : The ability to enhance cellular defenses against oxidative stress may contribute to both cytoprotective and therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Methyl 2,4-Diethyl-6-(4-Methoxyphenoxy)Benzoate and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|
| This compound | C₁₉H₂₂O₅ | 330.4 | 2- and 4-ethyl, 6-(4-methoxyphenoxy) |
| Methyl benzoate | C₈H₈O₂ | 136.15 | Unsubstituted benzene ring |
| Ethyl benzoate | C₉H₁₀O₂ | 150.17 | Unsubstituted benzene ring |
| 2,4-Dichlorophenoxy acetate | C₈H₆Cl₂O₃ | 221.04 | 2,4-dichloro, phenoxy acetate |
| Methyl 3-[[4-(4-cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate | C₂₅H₁₉N₅O₅ | 469.45 | Triazine core, 4-cyanophenoxy, 4-methoxyphenoxy, and benzoate substituents |
Key Observations :
- Substituent Diversity: The target compound combines electron-donating (ethyl, methoxy) and bulky aromatic (4-methoxyphenoxy) groups, contrasting with electron-withdrawing chloro groups in 2,4-dichlorophenoxy acetate .
- Complexity : The triazine derivative (Table 1, Row 4) exhibits higher molecular complexity due to its heterocyclic core, which may enhance biological activity but complicate synthesis .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Physical State (Predicted) | Solubility (Predicted) | Melting Point (Typical Range) |
|---|---|---|---|
| This compound | Solid | Low in water; moderate in acetone | 90–120°C (estimated) |
| Methyl benzoate | Liquid | Miscible in organic solvents | -12°C |
| Ethyl benzoate | Liquid | Similar to methyl benzoate | -34°C |
| 2,4-Dichlorophenoxy acetate | Crystalline solid | Low in polar solvents | 105–110°C |
| Triazine derivative (Table 1, Row 4) | Solid | Low in non-polar solvents | >150°C |
Key Observations :
- Solubility: The target compound’s ethyl and methoxyphenoxy groups likely reduce water solubility compared to simpler alkyl benzoates, which are lipophilic liquids . Its solubility in acetone may be moderate due to polar methoxy groups .
- Thermal Stability : Higher melting points correlate with increased molecular weight and aromatic substitution (e.g., triazine derivative vs. methyl benzoate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
